molecular formula C8H16Cl2N4 B3013434 N,N-Dimethyl-5-(methylaminomethyl)pyrimidin-2-amine;dihydrochloride CAS No. 2413876-63-6

N,N-Dimethyl-5-(methylaminomethyl)pyrimidin-2-amine;dihydrochloride

Cat. No. B3013434
CAS RN: 2413876-63-6
M. Wt: 239.14
InChI Key: DSEMCBZVWDDRJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multiple steps, including alkylation, condensation, and cyclization reactions. For instance, the synthesis of N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves regiospecific alkylation with dimethyl sulfate and condensation with N-methylguanidine . Another example is the stereoselective process for preparing N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which includes an asymmetric Michael addition and a stereoselective alkylation . These methods highlight the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms within the ring, which can participate in hydrogen bonding and other interactions. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine shows molecules forming inversion dimers via pairs of N—H⋯N hydrogen bonds, which are further packed into layers by π-stacking interactions . These structural features are crucial for the biological activity of these compounds.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including cyclization and rearrangement. For instance, the synthesis of 5H-pyrido[1,2-a]pyrimido[5,4-e]pyrimidin-5-ones and their rearrangement to 5H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidin-5-ones involves heating reactants in ethanol and subsequent heating with amines . These reactions are significant for creating compounds with specific structural and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents and the overall molecular structure. For example, the antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings was synthesized using citrazinic acid as a starting material, and their properties were evaluated against various pathogens . Similarly, a series of 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido (2, 3-d) pyrimidin-4-amine compounds were synthesized and characterized for their antibacterial and antioxidant activities . These studies demonstrate the importance of the physical and chemical properties in determining the potential applications of pyrimidine derivatives in pharmaceuticals.

Scientific Research Applications

Synthesis and Application in Heterocyclic Chemistry

  • Synthesis of Pyrimidine Linked Heterocyclics

    This compound has been used in the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating utility in the creation of compounds with insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

  • Creation of Pyrimidine-Azitidinone Analogues

    The compound has been utilized in synthesizing new pyrimidine-azitidinone analogues, with these compounds showing promise in terms of antimicrobial and antitubercular activities (Chandrashekaraiah et al., 2014).

Development of Pharmacologically Active Compounds

  • Anticancer Activity Research

    Research has shown its application in the synthesis of compounds like pyrazolo[3,4-d]pyrimidin-4-ones, which have been tested and showed antitumor activity, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

  • Exploration of Antidepressant Properties

    The compound has been used in creating Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, showing potential as antidepressant and nootropic agents (Thomas et al., 2016).

Use in Organic Synthesis Techniques

  • Microwave-Assisted Synthesis

    This compound has been part of research involving microwave-assisted synthesis, demonstrating its role in efficient and rapid production of heterocyclic compounds (Naidu & Bhuyan, 2014).

  • Design of Experiments Optimization

    It's also involved in DoE optimization studies, aiding in the improved synthesis of compounds like 4,6-dihydropteridinones (Stone et al., 2015).

Safety and Hazards

The compound has a GHS07 pictogram, which indicates that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is "Danger" .

properties

IUPAC Name

N,N-dimethyl-5-(methylaminomethyl)pyrimidin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-9-4-7-5-10-8(11-6-7)12(2)3;;/h5-6,9H,4H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVKLSXXRGSKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(N=C1)N(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2413876-63-6
Record name N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine dihydrochloride
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